molecular formula C10H8BrNO2S B1440891 4-Bromo-7-(methylsulfonyl)quinoline CAS No. 1375302-40-1

4-Bromo-7-(methylsulfonyl)quinoline

Cat. No.: B1440891
CAS No.: 1375302-40-1
M. Wt: 286.15 g/mol
InChI Key: FIDAUAQEXHXMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-(methylsulfonyl)quinoline: is an organic compound with the molecular formula C10H8BrNO2S . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 4-position and a methylsulfonyl group at the 7-position makes this compound unique and of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

4-Bromo-7-(methylsulfonyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial regulators of cellular events such as cell proliferation, migration, and survival . The interaction between this compound and RTKs involves binding to the ATP-binding site, thereby inhibiting the kinase activity and downstream signaling pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . Specifically, this compound may upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to programmed cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the ATP-binding site of RTKs, it inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cellular processes such as proliferation and survival, ultimately leading to cell death. Additionally, this compound may modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound may result in sustained inhibition of cellular processes, but the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, quinoline derivatives are often metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and localization . Additionally, its distribution within different tissues can affect its therapeutic and toxic effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biomedical applications.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(methylsulfonyl)quinoline typically involves the bromination of quinoline followed by the introduction of the methylsulfonyl group. One common method is:

    Bromination: Quinoline is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Methylsulfonylation: The brominated quinoline is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine to introduce the methylsulfonyl group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-(methylsulfonyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

4-Bromo-7-(methylsulfonyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    4-Bromoquinoline: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.

    7-Methylsulfonylquinoline: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.

    4-Chloro-7-(methylsulfonyl)quinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: 4-Bromo-7-(methylsulfonyl)quinoline is unique due to the presence of both bromine and methylsulfonyl groups, which provide a combination of reactivity and functionalization options not available in similar compounds. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-bromo-7-methylsulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDAUAQEXHXMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-(methylsulfonyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-7-(methylsulfonyl)quinoline
Reactant of Route 3
Reactant of Route 3
4-Bromo-7-(methylsulfonyl)quinoline
Reactant of Route 4
Reactant of Route 4
4-Bromo-7-(methylsulfonyl)quinoline
Reactant of Route 5
Reactant of Route 5
4-Bromo-7-(methylsulfonyl)quinoline
Reactant of Route 6
4-Bromo-7-(methylsulfonyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.